Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate

Description

Chemical Identity and Nomenclature of Potassium 2-Thioxo-2,3-Dihydro-1H-Benzimidazole-5-Sulphonate

Systematic IUPAC Nomenclature and Structural Formula Analysis

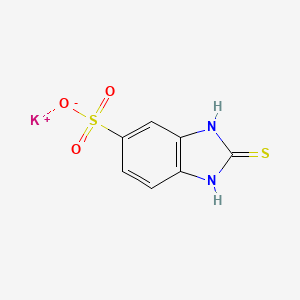

This compound is systematically named according to IUPAC conventions as 1H-benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monopotassium salt . This nomenclature reflects the compound’s core benzimidazole ring system, substituted at position 5 with a sulfonate group and at position 2 with a thioxo (C=S) moiety. The potassium counterion neutralizes the sulfonate group’s negative charge, yielding a stable ionic compound.

The molecular formula is C₇H₅KN₂O₃S₂ , with a monoisotopic mass of 272.94 g/mol. The structural arrangement is defined by a benzimidazole backbone fused to a sulfonate group, as illustrated by the SMILES notation [K+].[O-]S(=O)(=O)c1ccc2[nH]c(=S)[nH]c2c1. Key features include:

- Benzimidazole core : A bicyclic system comprising a benzene ring fused to an imidazole ring.

- Thioxo group : A sulfur atom double-bonded to carbon at position 2, contributing to electrophilic reactivity.

- Sulfonate substituent : A -SO₃⁻ group at position 5, enhancing solubility and stability.

| Property | Value |

|---|---|

| CAS Registry Number | 100758-46-1 |

| Molecular Formula | C₇H₅KN₂O₃S₂ |

| SMILES | [K+].[O-]S(=O)(=O)c1ccc2[nH]c(=S)[nH]c2c1 |

| InChI Key | FUTUORWWLGMXLC-UHFFFAOYSA-M |

The structural uniqueness of this compound lies in its dual functionalization: the thioxo group introduces redox-active sulfur, while the sulfonate group provides ionic character, influencing solubility and crystallinity.

Historical Evolution of Benzimidazole Sulfonate Derivatives in Chemical Literature

Benzimidazole sulfonates emerged as a significant class of heterocyclic compounds in the mid-20th century, driven by their structural similarity to purines and vitamin B₁₂. Early research focused on benzimidazole’s role as a purine analog, with Woolley (1944) demonstrating its biological mimicry. The discovery that 5,6-dimethylbenzimidazole was a vitamin B₁₂ degradation product (Brink et al., 1949) catalyzed interest in functionalized benzimidazoles.

Sulfonate derivatives gained prominence in the 1980s with advances in sulfonamide chemistry. The introduction of sulfonate groups improved water solubility, enabling applications in medicinal chemistry. For example, sulfonate-functionalized benzimidazoles were explored as proton pump inhibitors (e.g., omeprazole analogs) and antimicrobial agents.

Recent synthetic methodologies, such as the condensation of o-phenylenediamine with sulfonic acids under acidic conditions, have streamlined the production of benzimidazole sulfonates. A 2022 study detailed the preparation of benzimidazole-sulfonyl hybrids via reactions with sulfonamide derivatives, highlighting improved antibacterial and antifungal activities compared to non-sulfonated analogs. This compound represents a specialized subclass where the thioxo group enhances metal-binding capacity, as evidenced by its use in catalytic and materials science applications.

Comparative Analysis of Related Thiourea-Benzimidazole Hybrid Compounds

Thiourea-benzimidazole hybrids share structural motifs with this compound but differ in critical functional groups. A comparative analysis reveals:

Structural and Functional Contrasts

| Feature | Thiourea-Benzimidazole Hybrids | Potassium 2-Thioxo-Benzimidazole Sulfonate |

|---|---|---|

| Core Structure | Benzimidazole + thiourea (-NH-CS-NH-) | Benzimidazole + thioxo (C=S) + sulfonate |

| Solubility | Moderate (polar thiourea) | High (ionic sulfonate) |

| Bioactivity | Antiparasitic, antiviral | Antimicrobial, catalytic |

| Synthetic Route | Condensation with thiourea | Sulfonation of benzimidazole-thiols |

Thiourea hybrids, such as those reported by Kumar et al., exhibit broad-spectrum antimicrobial activity due to the thiourea moiety’s hydrogen-bonding capacity. In contrast, the thioxo group in potassium 2-thioxo-benzimidazole sulfonate facilitates redox reactions, making it suitable for applications in organic synthesis and metal coordination.

Pharmacophoric Overlaps

Both classes exploit the benzimidazole nucleus’s planar aromaticity for DNA intercalation or enzyme inhibition. However, sulfonate substitution in the potassium derivative enhances pharmacokinetic properties, such as tissue penetration and metabolic stability, compared to neutral thiourea hybrids.

Properties

CAS No. |

100758-46-1 |

|---|---|

Molecular Formula |

C7H5KN2O3S2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

potassium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate |

InChI |

InChI=1S/C7H6N2O3S2.K/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;/h1-3H,(H2,8,9,13)(H,10,11,12);/q;+1/p-1 |

InChI Key |

FUTUORWWLGMXLC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.[K+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate

General Synthetic Strategy

The synthesis typically involves:

- Starting from benzimidazole derivatives or benzimidazole-5-sulfonic acid precursors.

- Introduction of the thioxo group via sulfur-containing reagents.

- Formation of the potassium salt by neutralization of the corresponding acid.

This approach ensures the selective incorporation of the thioxo and sulfonate groups while maintaining the integrity of the benzimidazole core.

Detailed Synthetic Route

Step 1: Preparation of Benzimidazole-5-sulfonic Acid Derivative

- Benzimidazole is sulfonated at the 5-position to yield benzimidazole-5-sulfonic acid.

- This intermediate serves as the substrate for further functionalization.

Step 2: Introduction of the Thioxo Group

- The 2-position carbonyl or imidazole nitrogen is reacted with sulfur-containing reagents (e.g., Lawesson’s reagent, phosphorus pentasulfide) to convert the carbonyl or imidazole moiety into a thioxo group (C=S).

- This step is a condensation reaction involving sulfurization of the benzimidazole derivative.

Step 3: Formation of the Potassium Salt

Representative Preparation Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Benzimidazole + Sulfonating agent (e.g., chlorosulfonic acid) | Sulfonation at 5-position to form benzimidazole-5-sulfonic acid | High yield, >90% |

| 2 | Benzimidazole-5-sulfonic acid + sulfurizing agent (e.g., Lawesson’s reagent) in organic solvent (e.g., ethanol or DMF) | Condensation reaction to introduce thioxo group at 2-position | Moderate to high yield, 70-85% |

| 3 | Neutralization with KOH in aqueous medium | Formation of potassium salt | Quantitative conversion, purity >98% by HPLC |

Alternative Synthetic Insights from Related Benzimidazole Derivatives

While direct literature on this compound is limited, related benzimidazole derivatives have been synthesized via multi-step one-pot reactions involving:

- Dehydration reactions under acidic conditions.

- Phase separation and saponification steps.

- Use of organic solvents such as methyl isobutyl ketone (MIBK) for better selectivity and yield.

- Controlled temperature and pressure conditions to optimize reaction kinetics and product purity.

These methods emphasize the importance of:

- Careful control of reaction temperature (0–90 °C).

- Use of acid-binding agents (e.g., sodium hydroxide, sodium bicarbonate).

- Avoidance of intermediate isolation to improve efficiency.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | Benzimidazole-5-sulfonic acid | Prepared via sulfonation |

| Sulfurizing agent | Lawesson’s reagent, P4S10 | For thioxo group introduction |

| Solvent | Ethanol, DMF, or MIBK | Choice affects yield and purity |

| Temperature | 0–90 °C | Controlled for optimal reaction |

| Neutralizing agent | KOH or K2CO3 | To form potassium salt |

| Reaction time | Several hours (2–5 h) | Depends on step and scale |

| Yield | 70–90% overall | High purity (>98% by HPLC) achievable |

| Purification | Filtration, washing, drying | Standard solid isolation |

Research Findings and Optimization Notes

- The one-pot synthesis approach reduces intermediate handling and improves safety and cost-effectiveness.

- Use of MIBK as solvent enhances selectivity due to its high boiling point and water immiscibility, facilitating phase separation and product isolation.

- Neutralization step is critical to obtain the potassium salt with high purity and stability.

- Analytical characterization (melting point, elemental analysis, HPLC) confirms product identity and quality.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Benzimidazole derivatives, including potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate, have been investigated for their potential as anticancer agents. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms. For example, a study demonstrated that derivatives of benzimidazole showed significant antitumor activity against several cancer cell lines, indicating their potential as effective chemotherapeutic agents .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in vitro. A study highlighted the ability of benzimidazole derivatives to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The mechanism of action was further elucidated through density functional theory (DFT) studies, providing insights into the molecular interactions involved.

Antimicrobial Activity

this compound has also been explored for its antimicrobial properties. It exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole core can enhance its efficacy against specific pathogens .

Agricultural Applications

Pesticide Development

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide. Its efficacy against plant pathogens and pests has been documented in several studies. The incorporation of benzimidazole derivatives into pesticide formulations could enhance their effectiveness while reducing environmental impact due to their targeted action against specific pests .

Plant Growth Regulation

Research indicates that certain benzimidazole derivatives can act as plant growth regulators. They influence growth parameters such as root development and flowering time, potentially leading to increased agricultural productivity. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers containing benzimidazole units exhibit improved resistance to thermal degradation compared to conventional polymers .

Nanotechnology

The compound is also being explored in nanotechnology applications. Its unique chemical structure allows for the functionalization of nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions. This versatility makes it a valuable component in the development of advanced materials with tailored properties .

Table 1: Biological Activities of this compound

| Activity Type | Efficacy Level | Reference |

|---|---|---|

| Anticancer | High | |

| Antioxidant | Moderate | |

| Antimicrobial | High | |

| Plant Growth Regulator | Variable |

Table 2: Applications in Various Fields

Mechanism of Action

The mechanism of action of Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons include:

Structural and Functional Group Variations

- Substituent Effects: The sulphonate group in the target compound likely increases hydrophilicity compared to methoxy/methyl substituents in pyrimidinone analogs, which may improve bioavailability or catalytic utility.

Physicochemical Properties

Research Implications and Gaps

- Structural Insights : The absence of crystallographic data for the target compound in the evidence limits direct comparisons. SHELX-based refinements (as in ) could elucidate its conformation and bonding .

- Activity Profiling: Pyrimidinone derivatives’ bioactivity suggests the target compound merits evaluation for similar pharmacological effects.

- Synthetic Optimization : ’s use of alkylation and amination could guide functionalization strategies for the target compound’s benzimidazole core.

Biological Activity

Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the reaction of benzimidazole derivatives with thioketones or thioureas under specific conditions to yield the desired thioxo compound .

Biological Activities

1. Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates that it exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, studies have shown that the compound can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicate that it can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases. The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals .

3. Cytotoxic Effects

In cytotoxicity assays against various cancer cell lines, including HeLa and MCF-7, this compound exhibited notable cytotoxic effects. The IC50 values ranged from 15 to 20 µM, indicating its potential as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL. This study highlights its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antioxidant Mechanism

In another investigation focusing on its antioxidant capabilities, researchers assessed the compound's ability to reduce oxidative stress markers in vitro. The findings indicated a significant reduction in malondialdehyde levels in treated cells compared to controls, suggesting that this compound could be beneficial in mitigating oxidative damage .

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nucleophilic substitution and cyclization reactions. For example, potassium carbonate (K₂CO₃) is frequently used as a base in methanol/water mixtures to facilitate thiolation or sulfonation steps. In a reported protocol (Example 3 in ), refluxing with K₂CO₃ and sodium methoxide achieved a 75% yield for a structurally analogous benzimidazole derivative. Key optimization parameters include:

- Solvent system : Methanol/ethyl acetate mixtures improve solubility of intermediates.

- Temperature : Reflux conditions (60–80°C) enhance reaction kinetics.

- Catalysts : Anhydrous MgCl₂ can stabilize intermediates during cyclization .

Alternative routes involve α,β-unsaturated ketones and mercapto precursors, as seen in pyridopyrimidine syntheses (), where thiol-containing intermediates are critical for forming the 2-thioxo group.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Chromatography : HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm is suitable for assessing purity, as demonstrated for related benzimidazole sulfonates ().

- Spectroscopy :

- NMR : ¹H/¹³C NMR can confirm the presence of the thioxo group (δ ~160–170 ppm for C=S in ¹³C) and sulfonate moiety (δ ~110–120 ppm for SO₃⁻).

- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M⁻] at m/z corresponding to the molecular formula.

- Elemental Analysis : Verify sulfur and potassium content to confirm stoichiometry .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer: Benzimidazole derivatives often form hydrates or solvates, complicating crystallization. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to reduce polarity and promote crystal growth.

- Slow Evaporation : Gradual solvent removal at 4°C enhances crystal lattice formation.

- X-ray Crystallography : SHELXL () is recommended for refining structures with high sulfur content. For twinned crystals, SHELXD can resolve ambiguities in diffraction data .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in synthetic yields reported across studies?

Methodological Answer: Discrepancies often arise from variations in:

- Reagent Purity : Trace moisture in K₂CO₃ () can deactivate intermediates.

- Oxygen Sensitivity : The thioxo group is prone to oxidation; inert atmospheres (N₂/Ar) improve reproducibility ().

- Workup Procedures : Inadequate quenching (e.g., incomplete acidification) may leave unreacted precursors. Systematic DOE (Design of Experiments) can isolate critical variables .

Q. What mechanistic insights explain the reactivity of the 2-thioxo group in nucleophilic substitutions?

Methodological Answer: The thioxo group acts as a soft nucleophile, participating in:

- Michael Additions : Attack on α,β-unsaturated carbonyls (), forming heterocyclic cores.

- Radical Reactions : Under photolytic conditions, the C=S bond can generate thiyl radicals, enabling C–S bond formation (). Computational studies (e.g., DFT) using PubChem data () can map electron density to predict regioselectivity .

Q. How can researchers evaluate the compound’s potential bioactivity (e.g., antioxidant or enzyme inhibition)?

Methodological Answer:

- Antioxidant Assays : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays () quantify activity. IC₅₀ values < 50 µM suggest potency.

- Enzyme Inhibition : For mitochondrial targets (e.g., Drp1), fluorescence polarization assays with labeled GTP analogs detect binding affinity (analogous to ).

- Docking Studies : Use AutoDock Vina with PDB structures to simulate interactions with enzymes like NADPH oxidase .

Q. What advanced analytical techniques resolve ambiguities in sulfonate vs. sulfonic acid forms?

Methodological Answer:

- TGA/DSC : Thermogravimetric analysis distinguishes hydrated sulfonic acid (weight loss at 100–150°C) from anhydrous sulfonate salts.

- XPS (X-ray Photoelectron Spectroscopy) : Sulfur 2p binding energies differ between SO₃⁻ (~168 eV) and SO₃H (~166 eV).

- Solid-State NMR : ³³S NMR can differentiate protonation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.